molecular formula C7H5Br2NO2 B1283382 1-Bromo-2-(bromomethyl)-3-nitrobenzene CAS No. 58579-54-7

1-Bromo-2-(bromomethyl)-3-nitrobenzene

Cat. No.: B1283382
CAS No.: 58579-54-7
M. Wt: 294.93 g/mol
InChI Key: JCBTXEUYUWGIMU-UHFFFAOYSA-N
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Description

1-Bromo-2-(bromomethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a bromomethyl group, and a nitro group

Scientific Research Applications

1-Bromo-2-(bromomethyl)-3-nitrobenzene has several applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties. Its incorporation into polymer chains can impart unique characteristics such as enhanced thermal stability or specific electronic properties.

    Biological Studies: Researchers use this compound to study the effects of nitro and bromomethyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.

Preparation Methods

The synthesis of 1-Bromo-2-(bromomethyl)-3-nitrobenzene typically involves the bromination of 2-(bromomethyl)-3-nitrobenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination of the desired position on the benzene ring.

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-2-(bromomethyl)-3-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2). These reactions typically occur under basic conditions and result in the formation of substituted benzene derivatives.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid group (COOH) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The bromomethyl group can participate in nucleophilic substitution reactions, allowing the compound to modify biomolecules such as proteins and nucleic acids.

Comparison with Similar Compounds

1-Bromo-2-(bromomethyl)-3-nitrobenzene can be compared with other similar compounds, such as:

    1-Bromo-2-methyl-3-nitrobenzene:

    2-Bromo-1-(bromomethyl)-4-nitrobenzene: The position of the nitro group is different, leading to variations in chemical behavior and biological activity.

    1-Bromo-3-nitrobenzene: This compound lacks the bromomethyl group, resulting in different reactivity patterns and uses.

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBTXEUYUWGIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567715
Record name 1-Bromo-2-(bromomethyl)-3-nitrobenzene
Source EPA DSSTox
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Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58579-54-7
Record name 1-Bromo-2-(bromomethyl)-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58579-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(bromomethyl)-3-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID10567715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(bromomethyl)-3-nitrobenzene
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Synthesis routes and methods I

Procedure details

A solution of 1-bromo-2-methyl-3-nitro-benzene (16.095 g, 74.5 mmol), 1-Bromo-pyrrolidine-2,5-dione (13.26 g, 74.5 mmol), benzoyl peroxide(180 mg, 0.74 mmol) in CCl4 (100 ml) was heated under reflux overnight. After removing the solvent by using rotary evaporator, the residue was partitioned between water and ethyl acetate. The organic layer was washed with water and brine. After drying over MgSO4, the organic fraction was concentrated in vacuo and resulting brown residue was purified by flash chromatography to give 1-bromo-2-bromomethyl-3-nitro-benzene as a yellow solid (17.55 g, 80%). 1H NMR (CDCl3, 300 MHz) δ: 4.89(s, 2H), 7.35(dd, 1H, J1=J2=8.1 Hz), 7.88(dd, 2H, J1=1.6 Hz, J2=8.1 Hz).
Quantity
16.095 g
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13.26 g
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100 mL
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180 mg
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catalyst
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 57.4 g (0.27 mole) of 2-bromo-6-nitro toluene in 800 ml of carbon tetrachloride was added 52.0 g (0.29 mole) of N-bromosuccinimide and 2.5 g of benzoyl peroxide. The mixture was heated to reflux for 64 hr., cooled and filtered. Removal of the solvent in vacuo afforded 86.1 g of a viscous oil. Purification was effected by washing through alumina (CCl4 /ether) and crystallization from ethyl alcohol; mp 61.5°-63°.
Quantity
57.4 g
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reactant
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52 g
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reactant
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800 mL
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2.5 g
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catalyst
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Synthesis routes and methods IV

Procedure details

To a solution of 1-bromo-2-methyl-3-nitrobenzene (50.0 g, 0.231 mol) in CCl4(500 mL) was added NBS (41.2 g, 0.231 mol) and BPO (6.51 g, 0.0231 mol), and the mixture was stirred at reflux for 1 h. Then the mixture was washed with 1 N HCl (300 mL*3), dried over Na2SO4, concentrated in vacuo. The residue was purified via chromatography (petrol ether) to give 1-bromo-2-(bromomethyl)-3-nitrobenzene.
Quantity
50 g
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41.2 g
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500 mL
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Reaction Step One

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